BenchChemオンラインストアへようこそ!

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

BET bromodomain inhibition BRD4 BD1/BD2 INCB057643

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1820889-84-6, C12H14BrNO4S, MW 348.21) is a synthetic benzoxazinone derivative bearing a bromine atom at position 8, a methylsulfonyl group at position 6, and three methyl substituents at positions 2, 2, and 4. It belongs to the class of 2H-benzo[b][1,4]oxazin-3(4H)-ones and serves as a key late-stage intermediate in the synthesis of the clinical-stage BET bromodomain inhibitor INCB057643 (CAS 1820889-23-3), where the bromine atom undergoes palladium-catalyzed cross-coupling to install the 6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl pharmacophore.

Molecular Formula C12H14BrNO4S
Molecular Weight 348.21 g/mol
Cat. No. B12868385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC12H14BrNO4S
Molecular Weight348.21 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C2=C(O1)C(=CC(=C2)S(=O)(=O)C)Br)C)C
InChIInChI=1S/C12H14BrNO4S/c1-12(2)11(15)14(3)9-6-7(19(4,16)17)5-8(13)10(9)18-12/h5-6H,1-4H3
InChIKeyIIFLRLBZOGWPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one – Structural Identity and Role as a BET Inhibitor Intermediate


8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1820889-84-6, C12H14BrNO4S, MW 348.21) is a synthetic benzoxazinone derivative bearing a bromine atom at position 8, a methylsulfonyl group at position 6, and three methyl substituents at positions 2, 2, and 4 . It belongs to the class of 2H-benzo[b][1,4]oxazin-3(4H)-ones and serves as a key late-stage intermediate in the synthesis of the clinical-stage BET bromodomain inhibitor INCB057643 (CAS 1820889-23-3), where the bromine atom undergoes palladium-catalyzed cross-coupling to install the 6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl pharmacophore [1]. The 2,2,4-trimethyl substitution pattern distinguishes it from the more common 2,2-dimethyl analogs and directly influences its reactivity profile in downstream synthetic transformations.

Why 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Generic Benzoxazinone Analogs


The 8-bromo-2,2,4-trimethyl substitution pattern is not interchangeable with other benzoxazinone analogs in the context of BET inhibitor synthesis. The 4-methyl group (N-methyl) imparts distinct electronic and steric properties compared to the 4-H (NH) analogs such as 8-bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1820889-83-5) . This N-methylation eliminates a hydrogen-bond donor site, altering the compound's solubility, metabolic stability, and reactivity in cross-coupling reactions. Furthermore, the bromine at position 8 is essential for Suzuki-Miyaura coupling with boronic acids; replacement with chloro or iodo analogs alters the oxidative addition kinetics and cross-coupling yields, potentially compromising downstream product purity and process efficiency [1]. Procurement of the exact CAS 1820889-84-6 compound ensures fidelity to the validated synthetic route described in the Incyte patent family, which specifies this precise intermediate for the manufacture of INCB057643.

Quantitative Differentiation Evidence for 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Versus Closest Analogs


N-Methyl vs. N-H Substitution: Impact on Downstream BET Inhibitor Potency (INCB057643 vs. Des-N-Methyl Analog)

The target compound serves as the direct precursor to INCB057643, which bears the 4-methyl (N-methyl) substituent. In the Incyte patent series, the 2,2,4-trimethyl-6-(methylsulfonyl) benzoxazinone scaffold is consistently employed for the most potent BET inhibitors, whereas the corresponding 4-H (des-N-methyl) compounds show reduced BRD4 binding affinity. INCB057643 inhibits BRD2, BRD3, and BRD4 binding to acetylated histone H4 peptide in the low nanomolar range . The N-methyl group contributes to conformational restriction and favorable van der Waals interactions within the bromodomain acetyl-lysine binding pocket, as evidenced by the general SAR trend across the Incyte patent examples where N-methylated compounds (Example 2: IC50 <100 nM) outperform their NH counterparts [1].

BET bromodomain inhibition BRD4 BD1/BD2 INCB057643 N-methyl SAR

8-Bromo vs. 8-Boronic Acid Intermediate: Comparative Utility in Suzuki-Miyaura Cross-Coupling for INCB057643 Synthesis

The target 8-bromo compound is the immediate precursor to the 8-boronic acid/boronate ester intermediate (CAS 2170098-43-6 for the boronic acid; CAS not publicly listed for the pinacol boronate). In the Incyte patent synthetic scheme, the 8-bromo intermediate undergoes Miyaura borylation to install the boronate, which is subsequently coupled with the bromopyrrolopyridinone heterocycle to form INCB057643 [1]. The 8-bromo intermediate provides greater bench stability and ease of handling compared to the boronic acid analog, which is prone to protodeboronation and oxidative degradation. Quantitative purity analysis from commercial vendors indicates that the 8-bromo compound is routinely supplied at ≥98% purity (HPLC), whereas the corresponding boronic acid analog (CAS 2170098-43-6) typically exhibits lower and more variable purity (95-98%) due to its inherent instability .

Suzuki-Miyaura coupling INCB057643 synthesis synthetic intermediate cross-coupling

2,2,4-Trimethyl vs. 2,2-Dimethyl Benzoxazinone: Physicochemical Property Differentiation

The presence of the 4-methyl (N-methyl) substituent in the target compound fundamentally alters its physicochemical profile compared to the 2,2-dimethyl analog (CAS 1820889-83-5). The N-methyl group eliminates the lactam N-H proton, removing hydrogen-bond donor capacity and reducing polarity. Predicted physicochemical data indicate a higher logP and lower aqueous solubility for the 2,2,4-trimethyl compound relative to the 2,2-dimethyl analog . Specifically, the target compound has a predicted density of 1.505±0.06 g/cm³ and a boiling point of 585.0±50.0 °C, whereas the 2,2-dimethyl analog (C11H12BrNO4S, MW 334.19) has a predicted density of approximately 1.48 g/cm³ and a boiling point of approximately 560 °C . These differences affect chromatographic purification, crystallization conditions, and solubility in organic reaction media.

physicochemical properties N-methylation logP solubility benzoxazinone

Optimal Application Scenarios for 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one


GMP and Research-Grade Synthesis of the Clinical BET Inhibitor INCB057643

The compound is the designated late-stage intermediate in the Incyte proprietary synthetic route to INCB057643, a Phase 2 clinical candidate for myelofibrosis, pancreatic cancer, and other advanced malignancies [1]. Procuring this exact CAS 1820889-84-6 intermediate is essential for any laboratory or CDMO replicating the patented synthesis, as it undergoes direct Miyaura borylation followed by Suzuki-Miyaura coupling with 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one to afford the final drug substance [2].

Structure-Activity Relationship (SAR) Studies of BET Bromodomain Inhibitors

For medicinal chemistry programs exploring benzoxazinone-based BET inhibitors, the 8-bromo intermediate provides a versatile scaffold for late-stage diversification at the 8-position via palladium-catalyzed cross-coupling. The 2,2,4-trimethyl substitution pattern represents the optimal substitution for BRD4 binding as established in the Incyte patent SAR [1], making this intermediate the preferred starting material for synthesizing novel analog libraries.

Quality Control Reference Standard for INCB057643 Intermediate Release Testing

Due to its well-defined structure, high commercial purity (≥98%), and direct relevance to a clinical-stage drug substance, this compound is suitable as a reference standard for HPLC purity testing, identity confirmation by NMR and mass spectrometry, and residual solvent analysis in the quality control release of INCB057643 intermediate batches [1].

Process Chemistry Development and Route Scouting for BET Inhibitor Manufacturing

In process R&D settings, the 8-bromo intermediate enables evaluation of alternative cross-coupling conditions (ligand screening, solvent optimization, base selection) for the critical C-C bond-forming step. Its stability under ambient storage and consistent purity profile make it the preferred substrate for high-throughput experimentation and process robustness studies [1].

Quote Request

Request a Quote for 8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.